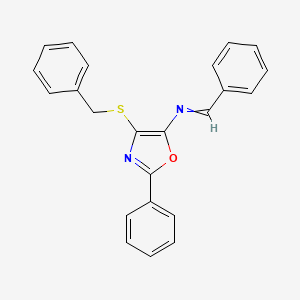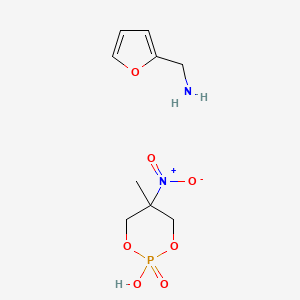
4-amino-1H-imidazole-5-carbothioamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1H-imidazole-5-carbothioamide hydrochloride is a heterocyclic compound with the molecular formula C4H7ClN4S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1H-imidazole-5-carbothioamide hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminoimidazole-5-carboxamide with thiourea under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1H-imidazole-5-carbothioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the imidazole ring .
Aplicaciones Científicas De Investigación
4-amino-1H-imidazole-5-carbothioamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 4-amino-1H-imidazole-5-carbothioamide hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1H-imidazole-5-carboxamide: This compound is structurally similar but contains a carboxamide group instead of a carbothioamide group.
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an important intermediate in purine biosynthesis and has been studied for its potential therapeutic applications.
Uniqueness
4-amino-1H-imidazole-5-carbothioamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
19208-58-3 |
|---|---|
Fórmula molecular |
C4H7ClN4S |
Peso molecular |
178.64 g/mol |
Nombre IUPAC |
4-amino-1H-imidazole-5-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H6N4S.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H |
Clave InChI |
FUFTYVHGOXFNME-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)C(=S)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




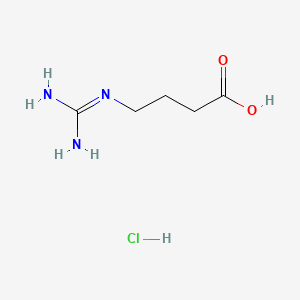

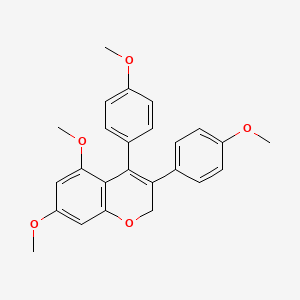

![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
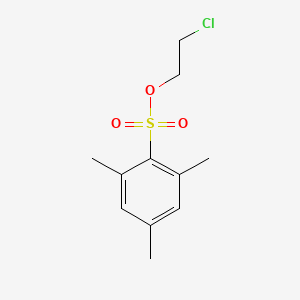

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
